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Compound of Interest

Compound Name: 4-(2-Furyl)benzaldehyde

Cat. No.: B1333208 Get Quote

An objective guide for researchers and drug development professionals on the predicted

ADMET properties of 4-(2-Furyl)benzaldehyde compared to analogous structures.

In the early stages of drug discovery, in-silico prediction of Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) properties is a critical step to identify promising drug

candidates and flag potential liabilities, thereby reducing late-stage attrition. This guide

provides a comparative analysis of the predicted ADMET profile of 4-(2-Furyl)benzaldehyde
against two structurally related compounds: the parent molecule Benzaldehyde and a

substituted analog, 4-Nitrobenzaldehyde. The predictions are based on widely used and

validated computational models, SwissADME and pkCSM.

Comparative ADMET Profile
The following table summarizes the key predicted ADMET properties for 4-(2-
Furyl)benzaldehyde and its selected comparators. These values are computationally

generated and serve as a predictive guide for experimental prioritization.
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Parameter

4-(2-

Furyl)benzaldeh

yde

Benzaldehyde

4-

Nitrobenzaldeh

yde

Optimal Range

for Oral Drugs

Physicochemical

Properties

Molecular Weight

( g/mol )
172.18 106.12 151.12 < 500

LogP

(Lipophilicity)
2.55 1.48 1.86 -0.4 to +5.6

Water Solubility

(LogS)

-2.8 (Moderately

Soluble)
-1.8 (Soluble)

-2.5 (Moderately

Soluble)
> -4 (Soluble)

Absorption

GI Absorption

(SwissADME)
High High High High

Caco-2

Permeability

(pkCSM, log

Papp)

0.95 0.91 0.89 > 0.9

Distribution

BBB Permeant

(SwissADME)
Yes Yes Yes Yes

CNS

Permeability

(pkCSM, logPS)

-1.8 -1.5 -2.1 > -2 (Permeant)

Plasma Protein

Binding (pkCSM,

%)

~85% ~70% ~80% Varies

Metabolism

CYP1A2 Inhibitor No No No No

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP2C9 Inhibitor Yes No Yes No

CYP2C19

Inhibitor
No No No No

CYP2D6 Inhibitor No No No No

CYP3A4 Inhibitor Yes No Yes No

Excretion

Total Clearance

(pkCSM, log

ml/min/kg)

0.45 0.65 0.50 Varies

Toxicity

AMES Toxicity

(pkCSM)
No No Yes No

hERG I Inhibitor

(pkCSM)
No No No No

Drug-Likeness

Lipinski's Rule of

Five Violations
0 0 0 0

Bioavailability

Score

(SwissADME)

0.55 0.55 0.55 > 0.1

Methodologies for In-Silico Prediction
The data presented in this guide are derived from established computational models that rely

on large datasets of experimentally determined properties to train their predictive algorithms.

SwissADME Methodology
SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME

parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness

of small molecules.[1]
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Physicochemical Properties: Molecular weight, LogP (lipophilicity), and water solubility are

calculated using established algorithms like Wildman-Crippen (for LogP) and ESOL

(Estimated Solubility).[2]

Pharmacokinetics Prediction:

Gastrointestinal (GI) Absorption: Predicted based on the BOILED-Egg model, which relies

on the molecule's lipophilicity (WLOGP) and polarity (TPSA).[3]

Blood-Brain Barrier (BBB) Permeation: Also predicted using the BOILED-Egg model,

providing a simple "Yes" or "No" classification.[3]

CYP Inhibition: The predictions for inhibition of cytochrome P450 isoforms (CYP1A2,

CYP2C19, CYP2C9, CYP2D6, CYP3A4) are based on Support Vector Machine (SVM)

models.[1]

Drug-Likeness: This is assessed using filters such as Lipinski's rule of five, which evaluates

molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors. The

bioavailability score is a probabilistic value based on these properties.[4]

pkCSM Methodology
pkCSM is a computational tool that uses graph-based signatures to develop predictive models

for various ADMET properties.[5][6] This approach encodes distance patterns between atoms

to represent the small molecule's structure and chemistry.[5][6]

Absorption:

Caco-2 Permeability: Predicts the permeability of a compound across the Caco-2 cell line,

which is an in-vitro model of the human intestinal wall. The prediction is given as the

logarithm of the apparent permeability coefficient (log Papp).[5]

Distribution:

CNS Permeability: Predicts the ability of a compound to cross the blood-brain barrier and

enter the central nervous system, expressed as logPS.[5]
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Plasma Protein Binding (PPB): Predicts the percentage of a drug that will be bound to

proteins in the blood plasma.

Excretion:

Total Clearance: Predicts the overall rate of elimination of a drug from the body, combining

metabolism and renal excretion. It is provided as the logarithm of the clearance rate (log

ml/min/kg).[5]

Toxicity:

AMES Toxicity: Predicts the mutagenic potential of a compound using the Ames test

model. A positive result suggests the compound may be carcinogenic.[5]

hERG I Inhibition: Predicts the potential for the compound to inhibit the hERG potassium

channel, which can lead to cardiotoxicity.[7]

Visualizing the In-Silico Workflow
The following diagram illustrates the general workflow for predicting the ADMET properties of a

chemical compound using in-silico tools.
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Caption: Workflow for in-silico ADMET prediction.

Summary of Findings
Based on the in-silico predictions, 4-(2-Furyl)benzaldehyde exhibits a generally favorable

ADMET profile for an orally administered drug candidate.

Drug-Likeness and Absorption: The target compound, along with its comparators, adheres to

Lipinski's rule of five and is predicted to have high gastrointestinal absorption. Its moderate

solubility and optimal lipophilicity support this prediction.

Distribution: 4-(2-Furyl)benzaldehyde is predicted to be capable of permeating the blood-

brain barrier, which could be an advantage or disadvantage depending on the therapeutic

target.
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Metabolism: A potential area of concern is the predicted inhibition of CYP2C9 and CYP3A4

enzymes. Inhibition of these key metabolic enzymes can lead to drug-drug interactions, a

significant consideration in drug development. Benzaldehyde, the parent compound, is not

predicted to inhibit any of the major CYP enzymes, suggesting the furan and nitro

substitutions introduce this liability.

Toxicity: Encouragingly, 4-(2-Furyl)benzaldehyde is predicted to be non-mutagenic (AMES

negative) and to have a low risk of cardiotoxicity (hERG negative). This contrasts with 4-

Nitrobenzaldehyde, which is flagged for potential mutagenicity, highlighting the influence of

the nitro group.

In conclusion, the in-silico analysis suggests that 4-(2-Furyl)benzaldehyde has a promising

pharmacokinetic profile. However, the predicted inhibition of key metabolic enzymes warrants

further investigation through in-vitro assays to confirm these findings and assess the potential

for clinically relevant drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-4-2-furyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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